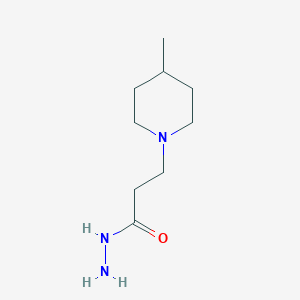

3-(4-Methylpiperidin-1-yl)propanehydrazide

Description

3-(4-Methylpiperidin-1-yl)propanehydrazide is a heterocyclic hydrazide derivative featuring a piperidine ring substituted with a methyl group at the 4-position.

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-8-2-5-12(6-3-8)7-4-9(13)11-10/h8H,2-7,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVRRDMTPUMOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Methylpiperidin-1-yl)propanehydrazide typically involves the reaction of 4-methylpiperidine with a suitable hydrazide precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective production.

Chemical Reactions Analysis

3-(4-Methylpiperidin-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methylpiperidin-1-yl)propanehydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of biological processes and interactions.

Medicine: The compound is investigated for its potential therapeutic properties and drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 3-(4-Methylpiperidin-1-yl)propanehydrazide with analogs differing in substituents on the piperidine/piperazine ring or hydrazide moiety:

Key Observations :

- However, aromatic groups (e.g., phenyl, benzyl) may improve cholinesterase inhibitory activity due to π-π interactions with enzyme active sites .

- Melting Points : Analogs with aromatic substituents (e.g., 3h, 112°C) exhibit higher melting points than aliphatic derivatives, suggesting stronger intermolecular interactions .

- Synthetic Yields : Benzyl-substituted derivatives (e.g., 3h) show lower yields (43%) compared to phenyl analogs (87%), possibly due to steric challenges during crystallization .

Cholinesterase Inhibition

- Active Analogs : Compounds like 3-(4-Phenylpiperidin-1-yl)propanehydrazide (IC50: 0.69–11.62 µM for AChE inhibition) demonstrate that aromatic substituents enhance activity, likely via hydrophobic binding in the enzyme’s active site .

- 4-Methylpiperidinyl vs. Piperazine Derivatives : Piperazine-based analogs (e.g., 3b) exhibit moderate activity, but substitution on piperidine (e.g., 4-methyl) may alter selectivity between AChE and BuChE .

Antioxidant and Neuroprotective Effects

- Methoxy-Substituted Analogs : Derivatives like N′-(1-(naphthalen-1-yl)ethylidene)propanehydrazide show 1.4-fold higher antioxidant activity than ascorbic acid, attributed to electron-donating methoxy groups .

- Neurotoxicity : QSTR studies indicate that lower lipophilicity (logP) and dipole moments reduce neurotoxicity. The 4-methyl group may offer a favorable balance compared to polar substituents (e.g., hydroxybenzylidene) .

Anticancer Activity

- Glioblastoma Selectivity : Analogs with fluorophenyl or naphthalene moieties exhibit higher cytotoxicity against U-87 glioblastoma cells (e.g., IC50: <10 µM) compared to triple-negative breast cancer cells, suggesting tissue-specific uptake mechanisms .

Biological Activity

3-(4-Methylpiperidin-1-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into the compound's mechanisms, applications in various therapeutic areas, and relevant research findings.

- Molecular Formula : C9H20N2

- Molecular Weight : 156.27 g/mol

- CAS Number : 6241-30-1

This compound features a piperidine ring, which is known for its role in biological activity, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazide functional group may facilitate hydrogen bonding and electrostatic interactions with active sites, influencing enzyme activities or receptor binding affinities.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, piperidine derivatives showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in Alzheimer's disease treatment . By inhibiting these enzymes, the compound could potentially enhance cholinergic transmission, offering therapeutic benefits in neurodegenerative diseases.

Pain Management

Research has indicated that piperidine-based compounds can act as dual agonists for μ-opioid and σ1 receptors, which are involved in pain modulation . This suggests that this compound may have applications in neuropathic pain management.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.